molecular formula C11H8BrNO2 B3306225 5-Bromo-2-methylquinoline-4-carboxylic acid CAS No. 926237-52-7

5-Bromo-2-methylquinoline-4-carboxylic acid

Cat. No. B3306225
CAS RN: 926237-52-7
M. Wt: 266.09 g/mol
InChI Key: DCPYASDBSDKDGO-UHFFFAOYSA-N
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Description

5-Bromo-2-methylquinoline-4-carboxylic acid is a chemical compound with the molecular formula C11H8BrNO2 and a molecular weight of 266.09 . It is a powder at room temperature .


Synthesis Analysis

Quinoline, the core structure of this compound, has been synthesized using various protocols reported in the literature. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-methylquinoline-4-carboxylic acid consists of a quinoline core, which is a heterocyclic aromatic compound with a benzene ring fused with a pyridine moiety . It has a bromo group at the 5th position, a methyl group at the 2nd position, and a carboxylic acid group at the 4th position .


Chemical Reactions Analysis

The synthesis of quinoline derivatives often involves various types of chemical reactions. For instance, an Ullmann-type coupling reaction, where nucleophilic substitution of a bromine atom from a precursor molecule with sodium azide gives an azido complex intermediate, has been reported . The azido-Cu complex then undergoes reductive elimination followed by dehydrative cyclocondensation to provide the desired quinoline .


Physical And Chemical Properties Analysis

5-Bromo-2-methylquinoline-4-carboxylic acid is a powder at room temperature . It has a molecular weight of 266.09 .

Scientific Research Applications

Synthesis and Bromination

Research has explored the synthesis and bromination of quinoline derivatives, such as 8-methylquinoline-5-carboxylic acid, which is closely related to 5-Bromo-2-methylquinoline-4-carboxylic acid. These studies focus on the Skraup reaction and the Rosenmund-von Braun reaction, providing insights into the synthetic pathways and chemical properties of these compounds (Gracheva & Tochilkin, 1980).

Use in Radiochemical Synthesis

5-Bromo-2-methylquinoline-4-carboxylic acid and its derivatives have been used in radiochemical synthesis. For instance, the synthesis of [77Br] 5,7-dibromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid was performed for SPECT studies of the N-methyl-D-aspartate receptor in the human brain. This highlights its potential application in neuroimaging and brain studies (Dumont & Slegers, 1996).

Fluorescent Brightening Agents

Compounds related to 5-Bromo-2-methylquinoline-4-carboxylic acid, such as 2-aryl-6-substituted quinolines, have been studied for their potential use as fluorescent brightening agents. This research illustrates the potential application of these compounds in materials science and industrial applications (Rangnekar & Shenoy, 1987).

Photolabile Protecting Groups

Brominated hydroxyquinolines, which include compounds structurally similar to 5-Bromo-2-methylquinoline-4-carboxylic acid, have been developed as photolabile protecting groups. These groups are sensitive to multiphoton excitation and can be used in vivo, showing their relevance in biological research and experimental therapies (Fedoryak & Dore, 2002).

Supramolecular Architectures

Studies involving noncovalent weak interactions between organic bases like 2-methylquinoline and carboxylic acids suggest a role for 5-Bromo-2-methylquinoline-4-carboxylic acid in forming supramolecular architectures. This research could have implications in the field of crystallography and materials science (Gao et al., 2014).

Mesomeric Betaines and Fluorescence

Mesomeric betaines constructed from quinolinium cations and carboxylate anions separated by spacers, related to 5-Bromo-2-methylquinoline-4-carboxylic acid, have been synthesized and analyzed for their fluorescence properties. This area of research is significant for developing new fluorescent materials (Smeyanov et al., 2017).

Ruthenium Detection

5-Hydroxyquinoline-8-carboxylic acid, a derivative of quinoline carboxylic acids, has been used as a colorimetric reagent for detecting ruthenium. This showcases the compound's potential in analytical chemistry and metal detection (Breckenridge & Singer, 1947).

Safety and Hazards

The compound is associated with certain hazards. It has been classified with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .

properties

IUPAC Name

5-bromo-2-methylquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO2/c1-6-5-7(11(14)15)10-8(12)3-2-4-9(10)13-6/h2-5H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCPYASDBSDKDGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=N1)C=CC=C2Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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